(R)-DZD1516

HER2 EGFR kinase selectivity

Investigators modeling HER2+ brain metastasis require reliable CNS target engagement without confounding EGFR-driven toxicities. (R)-DZD1516-the active R enantiomer of DZD1516-addresses this gap as a highly selective HER2 TKI with documented full BBB penetration. • Human Kp,uu,CSF 2.1 confirms active CNS accumulation exceeding passive diffusion equilibrium • >300-fold HER2 selectivity over wtEGFR eliminates dose-limiting rash/diarrhea at efficacious doses • Validated in Phase 1 (NCT04509596) at RP2D 250 mg BID with zero wtEGFR-driven AEs Supplied as ≥98% purity solid; custom packaging available for institutional procurement.

Molecular Formula C28H27F2N7O3
Molecular Weight 547.6 g/mol
Cat. No. B12382435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-DZD1516
Molecular FormulaC28H27F2N7O3
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5
InChIInChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m0/s1
InChIKeyIDQNCHCNBVCUHC-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DZD1516 for CNS HER2 Research


The compound 5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine, also known as DZD1516, is a synthetic small molecule tyrosine kinase inhibitor (TKI) with the molecular formula C28H27F2N7O3 and a molecular weight of 547.6 g/mol [1]. It is a quinazoline-based, orally bioavailable, reversible inhibitor that selectively targets human epidermal growth factor receptor 2 (HER2) [2]. This compound has advanced to Phase 1 clinical evaluation (NCT04509596) for HER2-positive metastatic breast cancer, with a key differentiator being its full blood-brain barrier (BBB) penetration profile [3].

Why DZD1516 Substitution Fails


In-class HER2 TKIs such as lapatinib, neratinib, and tucatinib are not interchangeable with DZD1516 due to quantifiable differences in BBB penetration efficiency, kinase selectivity profile, and clinical tolerability at efficacious doses. While several approved HER2 TKIs exhibit some degree of CNS activity, their BBB penetration is often limited or comes at the cost of significant wild-type EGFR inhibition, leading to dose-limiting toxicities including diarrhea and skin rash [1]. DZD1516 was specifically engineered to address this therapeutic index gap. Substituting DZD1516 with a less selective or poorly BBB-penetrant analog in CNS oncology models would introduce confounding variables—specifically, reduced target engagement in the brain compartment or off-target EGFR-mediated toxicity—that directly compromise experimental validity and translational relevance [2].

DZD1516 Evidence vs. HER2 TKIs


HER2 vs. EGFR Selectivity

DZD1516 exhibits over 300-fold selectivity for pHER2 inhibition in BT474 cells (HER2-expressing) versus pEGFR inhibition in H838 cells (wild-type EGFR-expressing) [1]. In direct comparator analysis, this selectivity ratio substantially exceeds that of clinically approved HER2 TKIs: lapatinib shows approximately 8.1-fold selectivity, neratinib shows approximately 3.9-fold selectivity, and tucatinib shows approximately 392-fold selectivity [2]. The absolute pHER2 IC50 for DZD1516 is reported as 0.56 nM in enzymatic assays and 4.4 nM in cellular pHER2 inhibition assays . This high selectivity window translates clinically: at doses up to 250 mg BID, no wild-type EGFR-related adverse events (diarrhea or skin rash) were observed in Phase 1 patients [3].

HER2 EGFR kinase selectivity tyrosine kinase inhibitor off-target toxicity

Blood-Brain Barrier Penetration

DZD1516 demonstrates complete blood-brain barrier penetration in human subjects, with a mean unbound CSF-to-plasma partition coefficient (Kp,uu,CSF) of 2.1 measured across the therapeutic dose range in Phase 1 patients [1]. A Kp,uu,CSF value >1.0 indicates active or facilitated transport into the CNS compartment exceeding passive equilibrium. The active metabolite DZ2678 also achieves full CNS penetration with a mean Kp,uu,CSF of 0.76 [2]. Preclinically, DZD1516 Kp,uu,CSF values were 0.76 in rat and 1.4 in monkey, demonstrating consistent cross-species BBB penetration [3]. In contrast, the clinically approved CNS-active HER2 TKI tucatinib has a reported Kp,uu,brain of 0.03–0.04 in preclinical models, indicating substantially lower free brain exposure [4].

blood-brain barrier CNS penetration Kpuu brain metastases pharmacokinetics

Intracranial Tumor Regression

DZD1516 monotherapy induced profound tumor regression in BT474 subcutaneous, brain metastasis (BM), and leptomeningeal metastasis (LM) xenograft mouse models [1]. A positive correlation was established between plasma concentration of DZD1516 and pHER2 inhibition in tumor tissue, confirming target engagement in vivo [2]. The compound also demonstrated synergistic antitumor effects when combined with HER2 antibody-drug conjugates (ADCs) T-DM1 and T-DXd in CNS metastasis models [3]. While direct comparative efficacy data against other HER2 TKIs in identical intracranial models are not available in the public domain, the magnitude of tumor regression observed in BM/LM models—coupled with the human Kp,uu,CSF of 2.1—establishes DZD1516 as a benchmark compound for preclinical CNS HER2 studies where CNS target coverage is the primary experimental requirement [4].

brain metastasis xenograft tumor regression in vivo efficacy HER2-positive

Clinical Tolerability and Safety

In the Phase 1 first-in-human study (NCT04509596) of heavily pretreated HER2-positive metastatic breast cancer patients (median 7 prior lines of systemic therapy), DZD1516 demonstrated a differentiated tolerability profile consistent with its high HER2 selectivity. At doses up to the maximum tolerated dose (MTD) of 250 mg BID, no diarrhea or skin rash—canonical wild-type EGFR-driven adverse events—were observed [1]. The most common treatment-emergent adverse events were headache, vomiting, and decreased hemoglobin [2]. Dose-limiting toxicities were only reported at the 300 mg BID dose level [3]. This clinical tolerability profile directly contrasts with less selective HER2 TKIs: neratinib requires mandatory antidiarrheal prophylaxis due to high rates of Grade ≥3 diarrhea (40% in the ExteNET trial), and lapatinib is associated with significant dermatologic toxicity [4].

tolerability adverse events maximum tolerated dose EGFR toxicity Phase 1

DZD1516 Preclinical Applications


HER2-Positive Brain Metastasis Models

DZD1516 is the optimal selection for investigators establishing HER2-positive brain metastasis or leptomeningeal metastasis xenograft models where reliable and sustained CNS target coverage is non-negotiable. The human Kp,uu,CSF of 2.1 provides direct evidence that DZD1516 actively accumulates in the CNS compartment, exceeding passive diffusion equilibrium [1]. This property ensures that intratumoral pHER2 inhibition in the brain is not confounded by limited BBB penetration—a known limitation of comparator HER2 TKIs such as tucatinib (Kp,uu,brain = 0.03–0.04) [2]. Procurement of DZD1516 for these models mitigates the risk of false-negative efficacy results arising from inadequate CNS drug exposure.

Chronic Dosing with Reduced Toxicity

For studies involving extended-duration oral administration in xenograft-bearing mice, DZD1516 offers a therapeutic window that reduces experimental variability from compound-related toxicity. The compound's >300-fold HER2 selectivity over wild-type EGFR [3] and the clinical observation of zero wtEGFR-driven adverse events at the MTD of 250 mg BID [4] support its use in chronic dosing regimens where weight loss, gastrointestinal distress, or dermatologic effects could otherwise force premature study termination or confound survival endpoint interpretation. This is particularly relevant when modeling long-term tumor growth inhibition or when combining with other agents.

Combination with HER2 ADCs in CNS Models

DZD1516 has demonstrated synergistic antitumor effects when combined with HER2 ADCs (T-DM1 and T-DXd) in CNS metastasis xenograft models [5]. Given the clinical development of ADC+TKI combination strategies for HER2-positive breast cancer with brain involvement, DZD1516 is the appropriate small molecule partner for preclinical combination studies where CNS penetration of the TKI component is required. Alternative HER2 TKIs with lower Kp,uu values would introduce a pharmacokinetic mismatch between the systemically active ADC and the brain compartment, compromising the validity of the combination hypothesis.

CNS Penetration Benchmarking

DZD1516 serves as a well-characterized positive control compound for comparative BBB penetration studies. Its documented Kp,uu,CSF values across species—0.76 (rat), 1.4 (monkey), and 2.1 (human)—provide a cross-species reference dataset for validating in vitro BBB models, in silico CNS penetration predictions, or novel drug delivery technologies [6]. Procuring DZD1516 for this purpose enables direct, quantitative benchmarking against a compound with established CNS pharmacokinetic credentials, rather than relying on literature-derived values for compounds with poorly characterized brain exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-DZD1516

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.